

difference between dicalcium phosphate dihydrate and anhydrous forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicalcium;phosphate*

Cat. No.: *B8568815*

[Get Quote](#)

An In-Depth Technical Guide to the Core Differences Between Dicalcium Phosphate Dihydrate and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Dicalcium phosphate (DCP), a prevalent excipient in the pharmaceutical and food industries, primarily exists in two forms: dicalcium phosphate dihydrate (DCPD) and dicalcium phosphate anhydrous (DCPA). The presence of two water molecules in the crystalline structure of DCPD results in significant distinctions in the physicochemical and functional properties between the two forms. This technical guide provides a comprehensive comparison of DCPD and DCPA, including quantitative data, detailed experimental protocols for synthesis and characterization, and visual representations of key processes and relationships to aid in the selection of the appropriate form for specific research, development, and manufacturing applications.

II. Chemical and Physical Properties: A Quantitative Comparison

The core differences between DCPD and DCPA originate from their distinct chemical compositions and crystalline structures. These variations are summarized in the tables below, providing a clear comparison of their key properties.

Table 1: General and Chemical Properties

Property	Dicalcium Phosphate Dihydrate (DCPD)	Dicalcium Phosphate Anhydrous (DCPA)
Chemical Formula	CaHPO ₄ ·2H ₂ O ^[1]	CaHPO ₄ ^[2]
Molecular Weight	172.09 g/mol ^[1]	136.06 g/mol ^[2]
Appearance	White, odorless, crystalline powder ^[1]	White, odorless powder ^[2]
Crystal System	Monoclinic ^[3]	Triclinic

Table 2: Physical Properties

Property	Dicalcium Phosphate Dihydrate (DCPD)	Dicalcium Phosphate Anhydrous (DCPA)
Density	2.31 g/cm ³	2.929 g/cm ³
Solubility in Water	0.02 g/100 mL	0.02 g/100 mL
Solubility in Acid	Soluble in dilute acids ^[1]	Soluble in dilute acids ^[4]
Hygroscopicity	Non-hygroscopic ^[3]	Non-hygroscopic ^[2]
Thermal Stability	Loses water of crystallization when heated to 75°C. ^[1]	More physically stable than the dihydrate form. ^[5]

III. Functional Properties in Pharmaceutical Formulations

The disparities in their physical characteristics have a direct and significant impact on the functionality of DCPD and DCPA as pharmaceutical excipients, especially in the context of solid dosage form manufacturing.

Table 3: Pharmaceutical Functional Properties

Property	Dicalcium Phosphate Dihydrate (DCPD)	Dicalcium Phosphate Anhydrous (DCPA)
Flow Properties	Good, free-flowing.	Excellent flowability. [2]
Compressibility	Good compressibility. [6]	Excellent compressibility, leading to strong tablets. [2]
Use in Direct Compression	Widely used as a direct compression excipient. [6]	Also widely used and often preferred due to its stability. [2]
Drug Compatibility	The water of hydration may be incompatible with moisture-sensitive drugs. [5]	Generally more suitable for formulations with moisture-sensitive active pharmaceutical ingredients. [5]
Use in Controlled-Release	Utilized in matrix-type tablets to achieve sustained drug release. [7] [8]	Also employed in the formulation of controlled-release dosage forms. [7]

IV. Experimental Protocols

Synthesis of Dicalcium Phosphate Dihydrate (DCPD)

Principle: DCPD is synthesized through a precipitation reaction between a soluble calcium salt and phosphoric acid under controlled temperature and pH conditions to favor the formation of the dihydrate crystalline structure.

Materials:

- Calcium carbonate (CaCO_3) or Calcium chloride dihydrate ($\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$)
- Orthophosphoric acid (H_3PO_4)
- Sodium hydroxide solution (for pH adjustment)
- Deionized water

Procedure:

- An aqueous suspension of calcium carbonate is prepared in a reactor.[9]
- Diluted orthophosphoric acid is added slowly to the suspension while maintaining the temperature below 40°C.[5]
- The pH of the reaction mixture is carefully controlled and maintained in the acidic range (typically between 3.5 and 6.0) through the controlled addition of the reactants and, if necessary, a basic solution like sodium hydroxide.[9]
- The reaction mixture is stirred for a defined period (e.g., 10-20 minutes) after the addition of reactants is complete to allow for crystallization.[9]
- The resulting precipitate of dicalcium phosphate dihydrate is then separated from the reaction mixture by filtration, washed with deionized water, and dried at a temperature below 75°C to prevent the loss of hydration water.[9]

Synthesis of Dicalcium Phosphate Anhydrous (DCPA)

Principle: DCPA can be produced either by direct precipitation at elevated temperatures or through the thermal dehydration of DCPD.

Method 1: Direct Precipitation

- Substantially dry calcium oxide or calcium hydroxide is added to aqueous phosphoric acid (40-80% H₃PO₄).[10]
- The reaction temperature is maintained at a sufficiently high level to ensure the formation of dicalcium phosphate substantially free from water of crystallization.[10]
- The resulting product is a viscous aqueous paste containing 45-65% by weight of DCPA.[10]
- The DCPA is then dried to remove excess water.

Method 2: Dehydration of DCPD

- Dicalcium phosphate dihydrate powder is heated at a temperature sufficient to produce anhydrous dicalcium phosphate.[11]

- The dehydration is typically conducted at a temperature and for a time sufficient to reduce the Loss on Ignition (L.O.I.) at 800°C to between 6.6% and 11%.[\[11\]](#)
- The resulting thermally dehydrated dicalcium phosphate powder is then ready for further processing.

Characterization Methods

a. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle: These thermal analysis techniques are employed to evaluate the thermal stability and composition of the materials. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Procedure:

- A baseline is established by running the experiment with an empty sample crucible through the desired temperature program in a defined gas atmosphere.[\[12\]](#)
- A precisely weighed sample (typically 5-10 mg) is placed into the sample crucible.[\[13\]](#)
- The sample is subjected to the same temperature program as the baseline, and the changes in mass (TGA) and heat flow (DSC) are recorded.[\[12\]](#)
- Expected Results: DCPD will exhibit a distinct two-step mass loss in the TGA curve corresponding to the loss of its two water molecules, accompanied by endothermic peaks in the DSC thermogram. DCPA will show no significant mass loss until much higher temperatures, indicating its anhydrous nature and greater thermal stability.

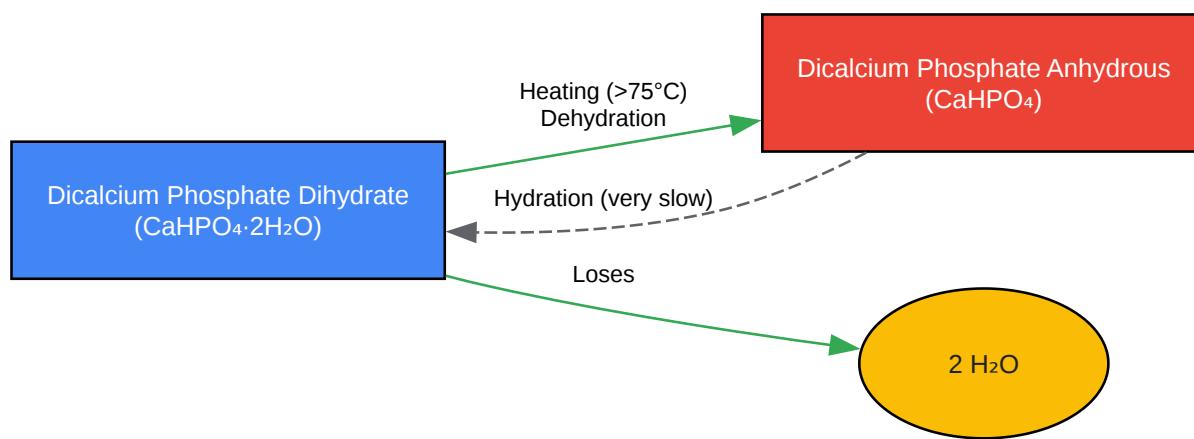
b. X-Ray Diffraction (XRD)

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material by analyzing the diffraction pattern produced when it is irradiated with X-rays.

Procedure:

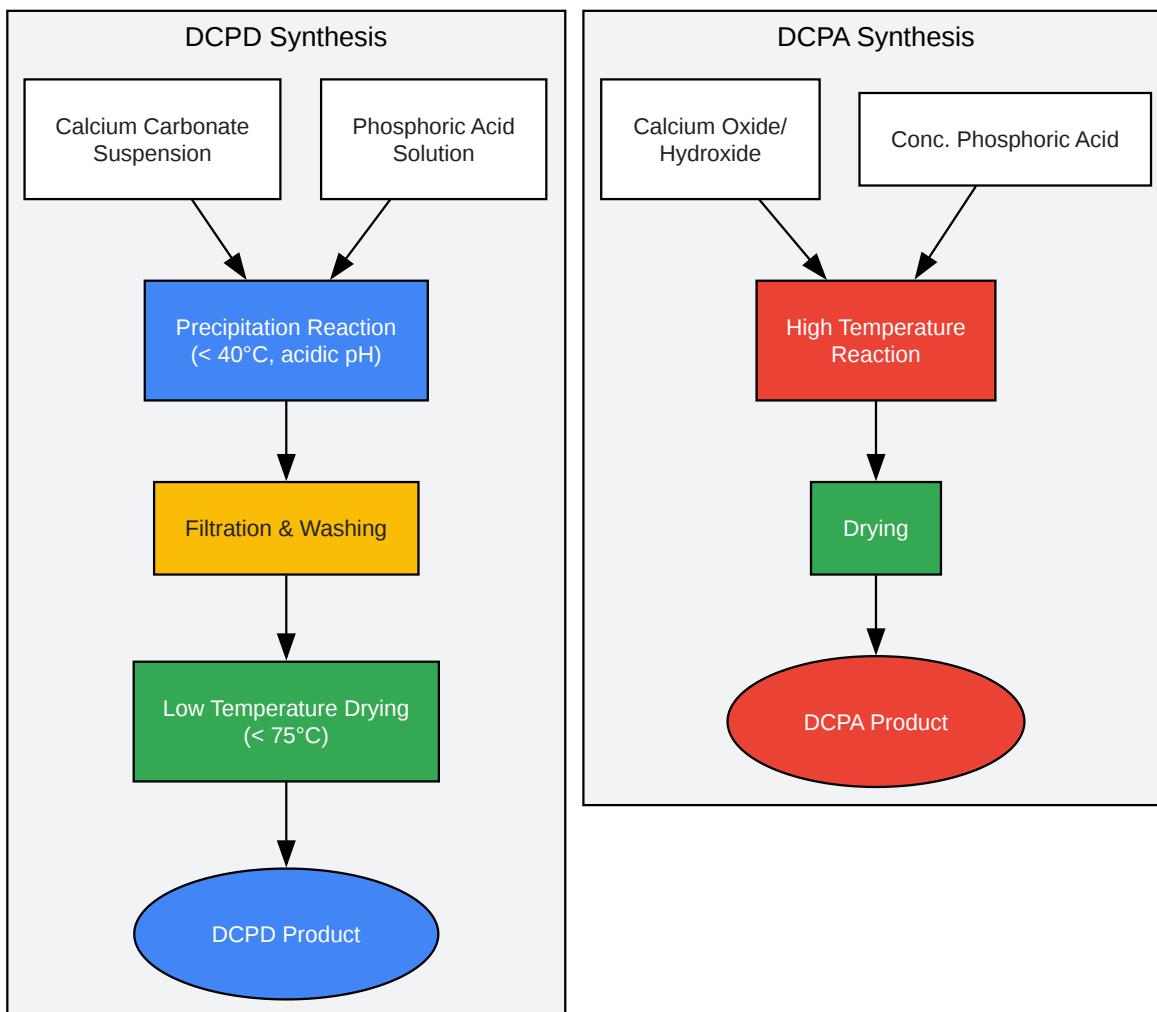
- A powdered sample of the material is prepared and mounted in the diffractometer.

- The sample is irradiated with a monochromatic X-ray beam at various angles of incidence.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is a fingerprint of the crystalline structure.
- Expected Results: The XRD patterns for DCPD and DCPA are unique. By comparing the experimental pattern to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database, the specific form can be unequivocally identified.

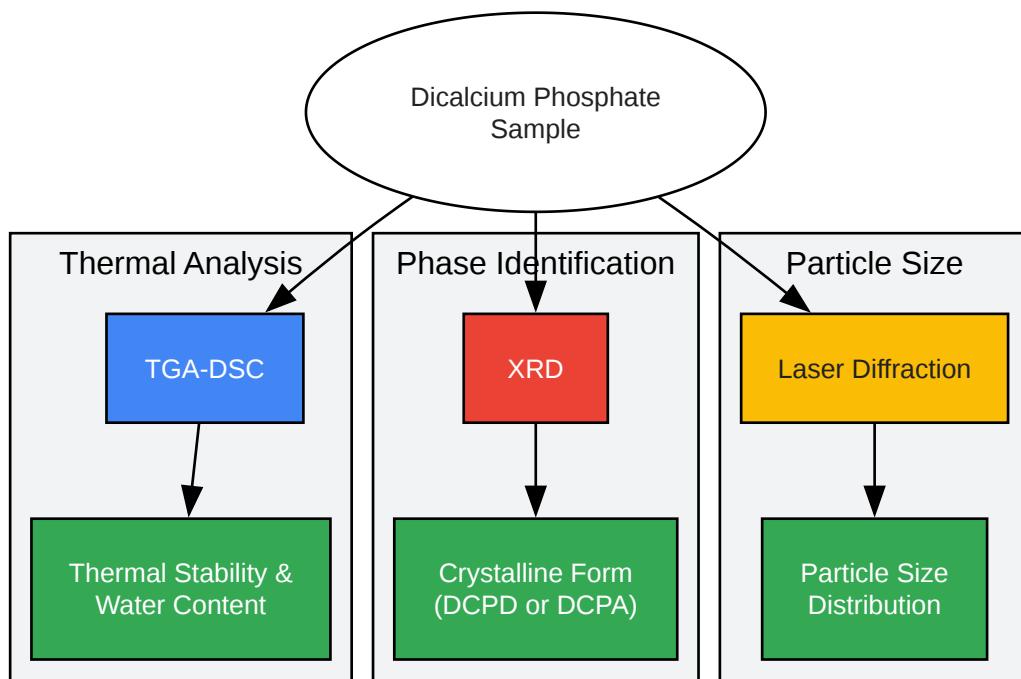

c. Particle Size Analysis

Principle: Laser diffraction is a widely used technique for determining the particle size distribution of powders. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.

Procedure:


- A representative sample of the powder is dispersed in either a liquid or a gas stream.
- This dispersion is passed through a laser beam.
- The scattered light is detected by a series of detectors at different angles.
- A mathematical model (Mie or Fraunhofer theory) is used to convert the scattered light pattern into a particle size distribution.[\[14\]](#)
- Expected Results: The particle size distribution is a critical parameter that influences the flowability and compressibility of the powder. Pharmaceutical grades of both DCPD and DCPA are available in various particle sizes to suit different formulation requirements, such as direct compression.

V. Visualizations


[Click to download full resolution via product page](#)

Caption: Interconversion relationship between DCPD and DCPA.

[Click to download full resolution via product page](#)

Caption: Simplified workflows for the synthesis of DCPD and DCPA.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US5024825A - Process for the preparation of dicalcium phosphate - Google Patents [patents.google.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Calcium phosphates in pharmaceutical tableting. 2. Comparison of tableting properties [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of excipient type and level on drug release from controlled release tablets containing HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. US5427756A - Process for the preparation of a dicalcium phosphate dihydrate suitable for use in toothpastes - Google Patents [patents.google.com]
- 10. US3829562A - Dicalcium phosphate and its method of preparation - Google Patents [patents.google.com]
- 11. US4675188A - Granular anhydrous dicalcium phosphate compositions suitable for direct compression tableting - Google Patents [patents.google.com]
- 12. fpe.umd.edu [fpe.umd.edu]
- 13. researchgate.net [researchgate.net]
- 14. static.horiba.com [static.horiba.com]
- To cite this document: BenchChem. [difference between dicalcium phosphate dihydrate and anhydrous forms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8568815#difference-between-dicalcium-phosphate-dihydrate-and-anhydrous-forms\]](https://www.benchchem.com/product/b8568815#difference-between-dicalcium-phosphate-dihydrate-and-anhydrous-forms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

